DIcyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate
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Overview
Description
DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an ethylthio substituent, and a propanoate ester. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the ester: The esterification reaction involves the reaction of the protected amine with an appropriate carboxylic acid or its derivative.
Introduction of the ethylthio group: This step involves the substitution of a suitable leaving group with an ethylthio group using reagents like ethylthiol and a base.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amine.
Scientific Research Applications
DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amine, which can then participate in various biochemical pathways. The ethylthio group may also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(methylthio)propanoate: Similar structure but with a methylthio group instead of an ethylthio group.
DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(phenylthio)propanoate: Similar structure but with a phenylthio group instead of an ethylthio group.
Uniqueness
The presence of the ethylthio group in DIcyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-(ethylthio)propanoate imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C22H42N2O4S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 |
InChI Key |
ZZLHNCHMISOWHS-ZLTKDMPESA-N |
Isomeric SMILES |
CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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